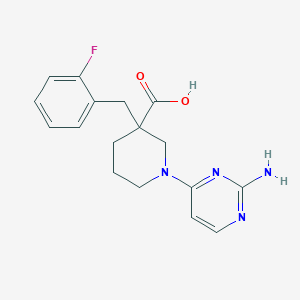![molecular formula C22H22FN3O2 B5481868 2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5481868.png)
2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 5]decan-6-one.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one exhibits low toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms. Additionally, it has been investigated for its potential use as a fluorescent probe in bioimaging.
实验室实验的优点和局限性
The advantages of using 2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potential antitumor, antimicrobial, antifungal, and antiviral activities. Additionally, the compound has been investigated for its potential use as a fluorescent probe in bioimaging. However, the limitations of using the compound in lab experiments include its complex synthesis method and the need for expertise in synthetic organic chemistry.
未来方向
For research on 2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one include the following:
1. Further investigation of its potential antitumor activity and its mechanism of action in cancer cells.
2. Studies to determine its toxicity in vivo.
3. Investigation of its potential use as a fluorescent probe in bioimaging.
4. Development of more efficient and cost-effective synthesis methods.
5. Investigation of its potential use as an antimicrobial, antifungal, and antiviral agent.
Conclusion
2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to possess antitumor, antimicrobial, antifungal, and antiviral activities. Additionally, it has been investigated for its potential use as a fluorescent probe in bioimaging. Further studies are needed to fully understand its mechanism of action and toxicity in vivo. The development of more efficient and cost-effective synthesis methods is also needed to facilitate its use in scientific research.
合成方法
The synthesis of 2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process that requires expertise in synthetic organic chemistry. The compound is usually synthesized through a reaction between 2-amino-3-fluorobenzyl alcohol and 2-(2-bromoacetyl)benzo[d]oxazole in the presence of a base. The reaction yields 2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one as a white solid.
科学研究应用
2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to possess antitumor activity, making it a potential candidate for cancer therapy. It has also been studied for its antimicrobial, antifungal, and antiviral activities. Additionally, the compound has been investigated for its potential use as a fluorescent probe in bioimaging.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-7-[(2-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-17-7-2-1-6-16(17)14-25-12-5-10-22(20(25)27)11-13-26(15-22)21-24-18-8-3-4-9-19(18)28-21/h1-4,6-9H,5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPPVMQJBSXIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C3=NC4=CC=CC=C4O3)C(=O)N(C1)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5481789.png)
![2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5481792.png)
![1-{2-[(4-nitrophenyl)sulfonyl]benzoyl}pyrrolidine](/img/structure/B5481803.png)

![methyl {[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5481816.png)
![5-amino-3-{1-cyano-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5481817.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B5481826.png)
![1-[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5481837.png)
![3-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5481839.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5481840.png)
![1-[4-(difluoromethoxy)benzyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5481865.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481884.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5481887.png)